molecular formula C6H7N2NaO3S B7737330 sodium;2,4-diaminobenzenesulfonate

sodium;2,4-diaminobenzenesulfonate

Cat. No.: B7737330
M. Wt: 210.19 g/mol
InChI Key: WYSWTEPAYPNWDV-UHFFFAOYSA-M
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Description

Sodium 2,4-diaminobenzenesulfonate is an organic compound with the molecular formula C₆H₇N₂NaO₃S. It is a sodium salt derivative of 2,4-diaminobenzenesulfonic acid. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of waterborne polyurethanes and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4-diaminobenzenesulfonate typically involves the sulfonation of 2,4-diaminobenzene. The process begins with the nitration of benzene to form 2,4-dinitrobenzene, followed by reduction to yield 2,4-diaminobenzene. The final step involves sulfonation using sulfuric acid, followed by neutralization with sodium hydroxide to obtain the sodium salt .

Industrial Production Methods: In industrial settings, the production of sodium 2,4-diaminobenzenesulfonate can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-diaminobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2,4-diaminobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,4-diaminobenzenesulfonate involves its ability to act as a nucleophile in various chemical reactions. The amino groups on the benzene ring facilitate nucleophilic substitution reactions, while the sulfonate group enhances the compound’s solubility in water. This dual functionality makes it a valuable intermediate in the synthesis of polymers and other complex molecules .

Comparison with Similar Compounds

  • Sodium 2,5-diaminobenzenesulfonate
  • Sodium 3,4-diaminobenzenesulfonate
  • Sodium 2,4-diaminotoluenesulfonate

Comparison: Sodium 2,4-diaminobenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and solubility properties. Compared to its analogs, it offers better performance in the synthesis of waterborne polyurethanes, providing superior mechanical properties and water resistance .

Properties

IUPAC Name

sodium;2,4-diaminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSWTEPAYPNWDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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